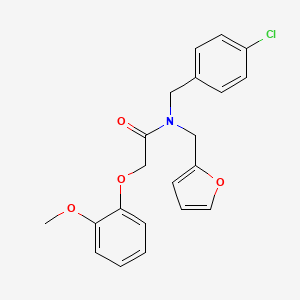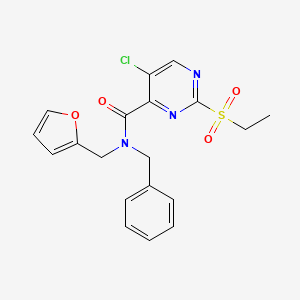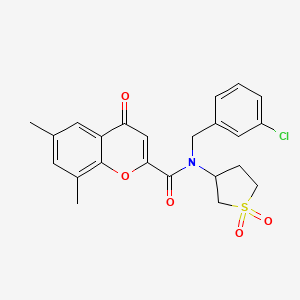![molecular formula C20H23ClN4O5S2 B11409473 5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11409473.png)
5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiophene moiety, and an oxolane group
Preparation Methods
The synthesis of 5-chloro-2-methanesulfonyl-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide involves multiple stepsThe reaction conditions typically involve the use of reagents such as methanesulfonyl chloride, oxalyl chloride, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methanesulfonyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrimidine ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The oxolane group can participate in addition reactions, particularly with electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives .
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine ring and benzothiophene moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. The oxolane group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Compared to other similar compounds, 5-chloro-2-methanesulfonyl-N-(3-{[(oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar chloro and methanesulfonyl group but differs in the presence of a methoxy group and a different aromatic moiety.
5-Chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide: This compound has a similar core structure but includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
Properties
Molecular Formula |
C20H23ClN4O5S2 |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN4O5S2/c1-32(28,29)20-23-10-13(21)16(24-20)18(27)25-19-15(12-6-2-3-7-14(12)31-19)17(26)22-9-11-5-4-8-30-11/h10-11H,2-9H2,1H3,(H,22,26)(H,25,27) |
InChI Key |
GBAJOMWTWOHEQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11409390.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11409398.png)

![5-butyl-4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409409.png)
![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11409441.png)

![N-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11409452.png)


![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11409466.png)


![8-(4-ethoxyphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409480.png)
![diethyl 5-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11409481.png)
